(S)-Lorazepam

描述

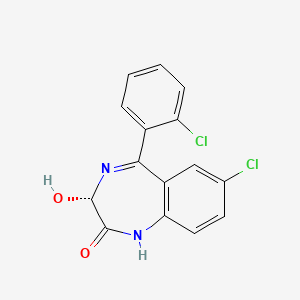

Structure

3D Structure

属性

CAS 编号 |

110032-65-0 |

|---|---|

分子式 |

C15H10Cl2N2O2 |

分子量 |

321.2 g/mol |

IUPAC 名称 |

(3S)-7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/t15-/m0/s1 |

InChI 键 |

DIWRORZWFLOCLC-HNNXBMFYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl |

手性 SMILES |

C1=CC=C(C(=C1)C2=N[C@H](C(=O)NC3=C2C=C(C=C3)Cl)O)Cl |

规范 SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl |

其他CAS编号 |

110032-65-0 |

产品来源 |

United States |

Stereochemical Characterization and Properties of Lorazepam Enantiomers

Elucidation of Absolute Configuration and Chirality at the C3 Position

Lorazepam, a 3-hydroxy-1,4-benzodiazepine, possesses a single stereogenic center at the C3 position of its diazepine (B8756704) ring, giving rise to a pair of enantiomers: (S)-Lorazepam and (R)-Lorazepam. The spatial arrangement of the hydroxyl group at this chiral carbon is the defining feature that dictates the molecule's three-dimensional structure and its differential interaction with biological systems.

The absolute configuration of chiral molecules like lorazepam is definitively determined through advanced analytical techniques. X-ray crystallography stands as a primary method, providing an unambiguous assignment of the spatial arrangement of atoms in a crystalline state. nih.govmit.eduresearchgate.net This technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a non-centrosymmetric crystal, which allows for the differentiation between enantiomers. mit.edu Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral derivatizing agents or chiral solvating agents, also serves as a powerful tool for elucidating absolute configuration in solution. nih.govdrpress.org

For lorazepam, it has been established that the (S)-enantiomer is the pharmacologically more active isomer. nih.gov This stereoselectivity is a common phenomenon in drug action, where one enantiomer exhibits a significantly higher affinity for its biological target, in this case, the gamma-aminobutyric acid (GABA) type A receptor.

Interconversion and Racemization Pathways of Lorazepam Enantiomers

The chiral integrity of the C3 position in lorazepam is not absolute, as the enantiomers can undergo interconversion, a process that leads to racemization—the formation of an equal mixture of both enantiomers. This phenomenon is of significant interest in understanding the compound's behavior in different environments.

In Vitro Racemization Studies in Aqueous Solutions

In vitro studies have demonstrated that lorazepam enantiomers undergo bidirectional racemization in aqueous solutions. nih.gov This interconversion is a notable characteristic of 3-hydroxy-benzodiazepines. The primary mechanism proposed for this racemization is a ring-chain tautomerism. rsc.org This process is initiated by an intramolecular proton transfer from the C3-hydroxyl group to the imine nitrogen at position 4. This transfer facilitates the opening of the diazepine ring to form an achiral aldehyde intermediate. Subsequent ring closure of this intermediate can occur with equal probability to form either the (S) or (R) enantiomer, leading to racemization. rsc.org

Kinetic studies have provided quantitative insights into this process. In a study using dynamic micellar electrokinetic chromatography, the racemization of lorazepam was investigated in an aqueous borate/phosphate buffer system at pH 8. The results of this study are summarized in the table below.

| Parameter | Value |

|---|---|

| Enantiomerization Barrier (ΔG‡) | ~90 kJ mol⁻¹ |

| Half-life (τ) | ~21 min |

This data highlights the relatively low energy barrier to interconversion and the corresponding rapid rate of racemization under these specific in vitro conditions. nih.gov

Factors Influencing Chiral Inversion Processes

Several factors have been identified to significantly influence the rate of chiral inversion of lorazepam enantiomers.

Temperature: The racemization process is temperature-dependent. Lowering the temperature of the aqueous solution can inhibit the chiral inversion. nih.gov This is a critical consideration in analytical methods aimed at separating and quantifying the individual enantiomers, where sub-ambient temperatures are often employed to prevent on-column racemization.

pH: The rate of racemization is influenced by the pH of the solution. While the ring-chain tautomerism mechanism does not require acid or base catalysis, the pH can affect the protonation state of the molecule and the stability of the intermediates involved. rsc.org Kinetic studies of lorazepam degradation in acidic solutions indicate that the molecular stability is pH-dependent. researchgate.netresearchgate.net

Protein Binding: In a biological context, the binding of lorazepam enantiomers to plasma proteins, such as albumin, can significantly inhibit racemization in vivo. nih.gov The protein-bound state can sterically hinder the conformational changes required for the ring-opening and closing mechanism, thus preserving the stereochemical integrity of the individual enantiomers in the bloodstream.

Conformational Analysis and Stereochemical Stability

The seven-membered diazepine ring of lorazepam is not planar and can adopt several different conformations. Conformational analysis studies, through molecular modeling and energy minimization calculations, have identified multiple stable conformations for lorazepam. One such study found six stable conformations for the molecule. The existence of these conformers is due to the flexibility of the diazepine ring and the potential for rotation around single bonds.

Synthetic Methodologies for Lorazepam and Enantiomeric Preparation

Enantioselective Synthesis Strategies for (S)-Lorazepam

Chiral Auxiliary Approaches

Chiral auxiliaries are stereochemically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is cleaved, leaving behind an enantiomerically enriched product. While direct application of chiral auxiliaries specifically for the enantioselective synthesis of this compound is not extensively detailed in the provided literature, this strategy has been successfully applied to the synthesis of related chiral benzodiazepine (B76468) structures.

One notable example involves the asymmetric synthesis of piperidino-benzodiazepines, where 8-phenylmenthyl chloroformate was employed as a chiral auxiliary doi.org. This approach utilized a "cation-pool" strategy combined with host/guest supramolecular co-catalysis. The process involved the formation of an N-acyliminium ion, followed by nucleophilic addition, which was directed by the chiral auxiliary to establish a specific stereochemistry. This method, while applied to a different class of benzodiazepines, illustrates the principle of using chiral auxiliaries to control stereochemistry in the synthesis of complex nitrogen-containing heterocycles doi.org. The successful use of chiral auxiliaries in synthesizing other chiral N-heterocycles, including tetrahydro-β-carbolines, further underscores their utility in establishing stereogenic centers rsc.org.

Preparation of Structurally Related Compounds and Precursors

The synthesis of lorazepam and its enantiomers relies on the availability of specific precursors and intermediates. A common starting material for many 1,4-benzodiazepines, including lorazepam, is 2-amino-5-chlorobenzophenone wum.edu.pl.

Several intermediates and structurally related compounds are involved in various synthetic pathways:

7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one-4-oxide is a key intermediate in some synthetic routes for lorazepam google.comnih.gov.

The 3-acetoxy derivative , 3-(Acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is an important compound in lorazepam synthesis, often obtained via acetoxylation reactions, and can be subsequently saponified to yield lorazepam researchgate.netbiosynth.comnih.gov.

Other related benzodiazepine structures, such as those with modifications at the N1 position or different substituents on the phenyl rings, are also synthesized to explore structure-activity relationships or as part of broader synthetic strategies jopcr.comnih.gov.

Advanced Chiral Separation and Analytical Methodologies for Lorazepam Enantiomers

Chromatographic Enantioseparation Techniques

Capillary Electrophoresis (CE) for Enantiomeric Resolution

Optimization of Electrophoretic Conditions for Enantiomer Separation

Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of pharmaceuticals due to its high efficiency, low sample consumption, and versatility. The optimization of CE conditions is crucial for achieving baseline separation and adequate resolution of lorazepam enantiomers. Key parameters that influence enantioseparation include the type and concentration of the chiral selector (CS), buffer composition, pH, applied voltage, capillary dimensions, and temperature.

Research has demonstrated the effectiveness of cyclodextrins (CDs) as chiral selectors in CE for lorazepam enantiomer separation researchgate.netmdpi.comgoogle.comscielo.org.mx. Highly sulfated cyclodextrins, such as heptakis-6-sulfato-β-cyclodextrin (HSβCD), have shown particular promise, enabling the resolution of lorazepam, which is a neutral compound in a wide pH range google.comscielo.org.mx. Optimization studies often involve screening various CDs and systematically adjusting parameters to maximize resolution and minimize analysis time. For instance, factors such as the concentration of the chiral selector (typically 1-10%), buffer pH (ranging from 2.0 to 9.0), and the percentage of organic modifiers (e.g., methanol, up to 15%) have been investigated researchgate.netscielo.org.mx. A resolution factor of 3 to 4 is often considered necessary for effective enantiomeric separation researchgate.net.

Table 1: Optimized Capillary Electrophoresis (CE) Conditions for Lorazepam Enantiomer Separation

| Parameter | Optimized Condition(s) | Reference(s) |

| Chiral Selector (CS) | Heptakis-6-sulfato-β-cyclodextrin (HSβCD) | scielo.org.mxresearchgate.net |

| CS Concentration | 5% (w/v) | scielo.org.mxresearchgate.net |

| Buffer Type | Borate buffer / Phosphate-triethanolamine buffer | scielo.org.mxresearchgate.net |

| Buffer pH | 9.0 (Borate buffer) / 2.5 (Phosphate-triethanolamine buffer) | scielo.org.mxresearchgate.net |

| Organic Modifier | Methanol (15% v/v) | scielo.org.mxresearchgate.net |

| Applied Voltage | Typically 20 kV | researchgate.net |

| Capillary Temperature | Not explicitly stated for lorazepam, but generally optimized to improve resolution (e.g., lower temperatures) | farmaciajournal.com |

| Capillary Dimensions | Standard CE capillaries (length and internal diameter optimized for resolution and analysis time) | researchgate.netfarmaciajournal.com |

| Detection Wavelength | Not specified for CE detection in these results, but typically UV detection is used. | - |

Spectroscopic and Chiroptical Detection Methods

The identification and characterization of lorazepam enantiomers often rely on a combination of chromatographic separation and sensitive detection methods. Spectroscopic and chiroptical techniques play a vital role in confirming stereoisomeric identity.

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules photophysics.com. When coupled with chromatographic separation, CD detection provides a highly specific means for identifying and distinguishing enantiomers researchgate.netnih.govnih.gov. For lorazepam, CD detection has been successfully employed following chiral separation, allowing for the assignment of stereochemical configurations based on the characteristic CD spectral patterns of each enantiomer researchgate.netnih.gov. This method is particularly valuable for pharmacokinetic studies, where the enantiomeric composition of the drug in biological matrices needs to be accurately determined researchgate.netnih.gov. Compared to other detectors like fluorescence or optical rotation, CD detection offers a good balance of sensitivity and specificity for identifying enantiomers chromatographyonline.com.

Ultraviolet (UV) detection is a standard and widely utilized detection method in High-Performance Liquid Chromatography (HPLC) due to its sensitivity and broad applicability to chromophoric compounds like lorazepam. When integrated with chiral chromatography, UV detection enables the quantification of separated enantiomers researchgate.netresearchgate.netnih.gov. Chiral stationary phases (CSPs), such as those based on cyclodextrin (B1172386) derivatives or polysaccharide derivatives, are employed to achieve the enantioseparation, with UV detection set at an appropriate wavelength (e.g., 210-230 nm) to monitor the eluted peaks sigmaaldrich.comsigmaaldrich.comwindows.net. The combination of a suitable chiral column and UV detection provides a robust method for analyzing lorazepam enantiomeric purity and for quantifying individual enantiomers in various matrices researchgate.netresearchgate.netsigmaaldrich.comsigmaaldrich.comwindows.net.

Table 2: Representative Chiral HPLC Conditions for Lorazepam Enantiomer Separation

| Parameter | Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference(s) |

| Chiral HPLC | Astec® CHIROBIOTIC® TAG | Methanol | 2.0 | 220 | sigmaaldrich.com |

| Astec® CHIROBIOTIC® T | Methanol | 1.0 | 230 | sigmaaldrich.com | |

| Lux 5 µm i-Amylose-1 | Hexane/Acetone (60:40) | 1.0 | 210 | windows.net | |

| Cyclobond-I-2000-RSP (β-CD deriv.) | Not specified | Not specified | Not specified | oup.com |

Method Validation for Enantiomeric Purity and Quantification

Rigorous method validation is essential to ensure the reliability and accuracy of analytical methods used for lorazepam enantiomer determination. This involves assessing various performance characteristics in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

A critical aspect of method development for pharmaceuticals is the creation of stability-indicating methods. These methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products, ensuring that the assay accurately reflects the amount of intact drug substance austinpublishinggroup.comtandfonline.com. For lorazepam, stability-indicating methods, often employing reversed-phase HPLC or UPLC, are developed by subjecting the drug to forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) austinpublishinggroup.comresearchgate.net. The developed method must demonstrate selectivity and the ability to resolve lorazepam enantiomers from any degradation products formed, thereby providing a comprehensive profile of the drug's stability austinpublishinggroup.com.

The validation of analytical methods for lorazepam enantiomers requires a thorough assessment of key parameters including linearity, accuracy, and precision.

Linearity: The method must demonstrate a linear relationship between the analyte concentration and the detector response over a defined range. For lorazepam analysis, linearity has been reported with correlation coefficients (r²) typically exceeding 0.99, across concentration ranges that can extend from parts per billion to micrograms per milliliter researchgate.netresearchgate.netmedipol.edu.trrsc.org.

Accuracy: Accuracy refers to the closeness of the test results to the true value. It is often expressed as percent recovery. Studies have reported high recoveries for lorazepam enantiomers, generally ranging from 90% to over 100%, indicating minimal bias and good agreement with spiked concentrations researchgate.netresearchgate.netmedipol.edu.trrsc.org.

Precision: Precision assesses the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as relative standard deviation (RSD). For lorazepam methods, RSD values are generally reported to be within acceptable limits, often below 10% or even 5%, demonstrating good reproducibility researchgate.netresearchgate.netmedipol.edu.trrsc.org.

Table 3: Summary of Method Validation Parameters for Lorazepam Analysis

| Parameter | Typical Range / Value | Reference(s) |

| Linearity | Correlation coefficient (r²) ≥ 0.990 | researchgate.netresearchgate.netmedipol.edu.trrsc.org |

| Concentration range: 0.05-1.15 µg/mL to 1.00-20000.0 ng/mL | researchgate.netmedipol.edu.trrsc.org | |

| Accuracy | Recovery: 90% – 103% | researchgate.netresearchgate.netmedipol.edu.trrsc.org |

| Precision | RSD: < 5% to < 10% (intra- and inter-day) | researchgate.netresearchgate.netmedipol.edu.trrsc.org |

| LOD | 0.0002 µg/mL to 0.075 ng/mL | researchgate.netresearchgate.net |

| LOQ | 0.0008 µg/mL to 0.1 ng/mL | researchgate.netresearchgate.net |

Molecular Pharmacology and Receptor Interactions of S Lorazepam

Mechanism of Action at the Molecular Level

Specific Binding Sites within the GABA-A Receptor Complex (e.g., α and γ subunits)

The interaction of (S)-Lorazepam with the GABA-A receptor occurs at the benzodiazepine (B76468) (BZ) binding site, which is critically located at the interface between specific alpha (α) and gamma (γ) subunits of the receptor complex cardiff.ac.ukacs.orgtocris.comresearchgate.netresearchgate.netnih.govnih.govwikipedia.orgnih.govplos.org. This binding pocket is formed by residues from both the α and γ subunits acs.orgtocris.comresearchgate.netnih.govplos.org. A key feature for benzodiazepine binding is the presence of a specific histidine residue, such as H101 in the α1 subunit, which is crucial for high-affinity interaction acs.orgplos.org. The most prevalent GABA-A receptor subtype in the mammalian brain is typically composed of two α subunits, two β subunits, and one γ2 subunit, often with an α1 subunit cardiff.ac.ukplos.org. For a receptor to be sensitive to benzodiazepines, it must contain both an α and a γ subunit researchgate.net. Specifically, α subunits 1, 2, 3, and 5 are known to participate in forming the benzodiazepine binding site, whereas α4 and α6 subunits confer insensitivity to classical benzodiazepines acs.orgtocris.comresearchgate.netresearchgate.netplos.org. This compound binds within this α-γ subunit cleft, inducing a conformational change that allosterically modulates GABA's binding affinity cardiff.ac.ukacs.orgtocris.com.

Stereoselective Ligand-Receptor Binding and Functional Affinity

Comparative Affinity of this compound Versus (R)-Lorazepam for GABA-A Subtypes

While the provided literature extensively details the general mechanism of benzodiazepine action, specific quantitative data directly comparing the binding affinities (Ki values) of this compound versus its (R)-enantiomer across various GABA-A receptor subtypes is not explicitly detailed in these search results. However, studies on other benzodiazepine derivatives have consistently demonstrated significant stereoselectivity in their interactions with GABA-A receptors. These studies indicate that the specific spatial arrangement of atoms in a chiral molecule can lead to differential binding affinities and functional efficacies at different receptor subtypes. For instance, research on other benzodiazepine scaffolds has shown that S-isomers often retain higher binding affinity and activity compared to their R-enantiomers, with some R-isomers showing a marked loss of binding potency or complete inactivity at certain receptor subtypes. General descriptions suggest that lorazepam exhibits high affinity for GABA-A receptors containing α1, α2, and α3 subunits, and lower affinity for those containing the α5 subunit, while receptors with α4 or α6 subunits are generally insensitive to benzodiazepines researchgate.net. The precise enantiomeric contribution to these affinities for lorazepam remains an area for more specific investigation.

Molecular Determinants of Enantiomeric Specificity

Data Table: General Affinity Profile of Lorazepam for GABA-A Receptor Subtypes

While specific quantitative Ki values for this compound enantiomers across all GABA-A receptor subtypes are not detailed in the provided search results, the general affinity profile of lorazepam can be summarized qualitatively.

| GABA-A Receptor Subtype (α subunit containing) | General Affinity Profile of Lorazepam | Primary Reference(s) |

| α1 subunit-containing | High affinity | |

| α2 subunit-containing | High affinity | |

| α3 subunit-containing | High affinity | |

| α5 subunit-containing | Lower affinity | |

| α4 subunit-containing | Insensitive/Low affinity | researchgate.net |

| α6 subunit-containing | Insensitive/Low affinity | researchgate.net |

Compound List

Alprazolam

Bromazepam

Clonazepam

Diazepam

Ethanol

Flumazenil

Flunitrazepam

Flurazepam

GABA (Gamma-Aminobutyric Acid)

Halazepam

Imidazobenzodiazepines

Isoguvacine oxide

Ketazolam

Lorazepam

Meclonazepam (MCLZ)

Midazolam

Nitrazepam

Ocinaplon

Oxazepam

Prazepam

Quazepam

Temazepam

THIP (Tihonic acid)

Triazolam

Z-drugs (Zaleplon, Zolpidem)

Zopiclone

Zolpidem

AZD7325

AZD6280

SH-053-2′N

SH-053-S-CH3-2′F

SH-053-R-CH3-2′F

JY-XHe-053

RO4938581

RY024

PWZ-029

Barbiturates

Neurosteroids

Enantioselective Metabolism of Lorazepam in in Vitro Systems

Kinetics of (S)-Lorazepam and (R)-Lorazepam Glucuronidation

Studies employing human liver microsomes (HLM) have characterized the kinetic parameters for the glucuronidation of both lorazepam enantiomers, providing insights into their respective metabolic rates.

The glucuronidation of both (R)-Lorazepam and this compound by human liver microsomes follows Michaelis-Menten kinetics. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), have been determined for each enantiomer.

| Enantiomer | Km (µM) | Vmax (pmol/min/mg) |

| (R)-Lorazepam | 29 ± 8.9 | 7.4 ± 1.9 |

| This compound | 36 ± 10 | 10 ± 3.8 |

Data are presented as mean ± standard deviation, derived from studies using human liver microsomes researchgate.netnih.govresearchgate.netauctoresonline.orgauctoresonline.orgresearchgate.net.

The microsomal intrinsic clearances for (R)-Lorazepam and this compound were found to be not significantly different in in vitro studies researchgate.netnih.govresearchgate.netauctoresonline.orgauctoresonline.org. This observation suggests that, based on these in vitro findings, the in vivo clearances of the two enantiomers are likely to be similar.

Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Glucuronidation

Several UGT isoforms have been identified as being involved in the glucuronidation of lorazepam enantiomers. These include both hepatic and extrahepatic enzymes.

The hepatic UGT isoforms UGT2B4, UGT2B7, and UGT2B15 have been shown to catalyze the glucuronidation of both (R)-Lorazepam and this compound researchgate.netnih.govresearchgate.netauctoresonline.orgauctoresonline.orgoup.comresearchgate.netnih.govnih.gov. Among these, UGT2B15 is considered to play a particularly important role in the glucuronidation of both lorazepam enantiomers researchgate.netnih.govresearchgate.netauctoresonline.orgauctoresonline.orgresearchgate.net. Furthermore, genetic polymorphisms in UGT2B15, specifically the UGT2B15*2 variant (Asp85Tyr), have been identified as a significant determinant of inter-individual variability in lorazepam pharmacokinetics and pharmacodynamics pharmgkb.org.

In addition to the hepatic UGTs, the extrahepatic enzymes UGT1A7 and UGT1A10 also contribute to the metabolism of lorazepam, specifically catalyzing the glucuronidation of (R)-Lorazepam researchgate.netnih.govresearchgate.netauctoresonline.orgauctoresonline.orgnih.gov. This indicates a broader enzymatic involvement in the clearance of the (R)-enantiomer compared to the (S)-enantiomer.

In Vitro Studies of Metabolic Drug-Drug Interactions Affecting Glucuronidation

Introduction to Lorazepam Glucuronidation

Lorazepam, a widely prescribed benzodiazepine (B76468), is primarily eliminated from the body through direct glucuronidation, a Phase II metabolic pathway that bypasses the cytochrome P450 (CYP) enzyme system. nih.gov This conjugation process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which attach glucuronic acid to the parent drug, forming a more water-soluble metabolite. researchgate.netoup.comxenotech.com Research efforts have been directed towards understanding the enantioselective aspects of lorazepam's glucuronidation and identifying potential drug-drug interactions (DDIs) that could arise from the modulation of these UGT-mediated pathways. nih.govresearchgate.netresearchgate.net

Enantioselective Metabolism of Lorazepam

The metabolism of lorazepam involves the glucuronidation of both its R- and S-enantiomers. nih.govresearchgate.netresearchgate.net In vitro studies utilizing human liver microsomes (HLMs) have characterized the kinetic parameters for the glucuronidation of S-Lorazepam. These studies reported a mean Km (Michaelis constant) of 36 ± 10 µM and a mean Vmax (maximum reaction velocity) of 10 ± 3.8 pmol/min·mg for S-Lorazepam glucuronidation. nih.govresearchgate.net

Drug-Drug Interactions Affecting Lorazepam Glucuronidation

In vitro investigations have been conducted to assess the inhibitory potential of various co-administered drugs on lorazepam glucuronidation, aiming to predict potential DDIs. nih.govresearchgate.netbioline.org.br

Ketoconazole (B1673606): This antifungal agent has been identified as a potential inhibitor of lorazepam clearance. Studies suggest that ketoconazole can significantly inhibit the glucuronidation of both R- and S-Lorazepam, indicating a potential for clinically relevant interactions. nih.govbioline.org.br

Valproic Acid: Valproic acid is recognized as both an inhibitor and a substrate for UGT enzymes. In vitro studies performed with rat and human liver tissues have demonstrated that valproic acid can reduce glucuronidation activity. nih.govcjhp-online.ca While these findings suggest a potential pharmacokinetic interaction mediated by UGT inhibition, some research indicates that the reported inhibitor constants (Ki) for valproic acid's inhibition of lorazepam glucuronidation are higher than the concentrations typically achieved in vivo. This observation highlights potential limitations in extrapolating these specific in vitro findings directly to clinical significance. nih.govcjhp-online.caresearchgate.net

Probenecid (B1678239): Studies employing hepatic microsomes from various species, including humans, have shown that probenecid inhibits lorazepam glucuronidation. The results suggest a competitive inhibition mechanism occurring at the hepatic level. nih.gov

Other Tested Inhibitors: Codeine and morphine have also been evaluated for their inhibitory effects on R- and S-Lorazepam glucuronidation in HLMs, exhibiting mild inhibitory activity. nih.govresearchgate.netresearchgate.net Specifically, codeine demonstrated an IC50 of 809 ± 0.4 µM, and morphine showed an IC50 of 6259 ± 103 µM when tested in pooled HLMs. researchgate.netresearchgate.net Other compounds screened as potential inhibitors of lorazepam glucuronidation included fluconazole, ketamine, methadone, and zidovudine; however, detailed specific inhibitory potencies for these agents on lorazepam glucuronidation were not explicitly provided in the summarized research. nih.govresearchgate.net

Computational and Theoretical Investigations of Lorazepam Stereoisomers

Molecular Modeling of Chiral Recognition Mechanisms

Molecular modeling is instrumental in visualizing and quantifying the interactions between the enantiomers of lorazepam and chiral selectors. These models help explain the experimental observations in chiral separation techniques like capillary electrophoresis.

Cyclodextrins (CDs) and their derivatives are common chiral selectors used for the enantiomeric separation of benzodiazepines. Molecular modeling studies have been conducted to understand the formation of inclusion complexes between lorazepam and various CDs. These studies suggest that the most probable interaction involves the inclusion of the aromatic group attached to the C7 position of the lorazepam molecule into the cyclodextrin (B1172386) cavity scielo.org.mx.

The stability of these host-guest complexes is a key factor in chiral recognition. While some studies using techniques like electrospray ionization mass spectrometry (ESI-MS) did not find evidence for the formation of stable inclusion complexes in certain conditions, molecular modeling calculations have been employed to predict the lowest energy molecular structures and rationalize experimental findings from other methods, such as phase-solubility diagrams researchgate.net. The formation of these complexes is crucial for solubilizing lorazepam and enabling its chiral separation researchgate.net. Modeling approaches combined with 2D NMR experiments can help determine the conformation of such host-guest complexes in solution nih.gov.

Theoretical models can be used to predict the optimal concentration of a chiral selector needed to achieve the best enantiomeric separation. For lorazepam, the optimal concentration of heptakis-6-sulfato-β-cyclodextrin (HSβCD) was calculated to be 40.23 mM scielo.org.mx. However, practical experimental limitations, such as the generation of Joule heat at high concentrations of the selector, can prevent the use of these theoretically optimal values scielo.org.mx. In such cases, the highest experimentally feasible concentration is often used to maximize enantiomer resolution scielo.org.mx.

The relationship for calculating the optimal cyclodextrin concentration is based on the conditional binding constants (K') of the two enantiomers with the chiral selector scielo.org.mx. The binding constants for lorazepam with HSβCD are generally weak, necessitating the use of high selector concentrations to achieve effective separation scielo.org.mx.

| Benzodiazepine (B76468) | Calculated Optimal HSβCD Concentration (mM) |

| Temazepam | 28.55 |

| Lorazepam | 40.23 |

| Oxazepam | 59.64 |

| Lormetazepam | 38.02 |

Table 1: Theoretically calculated optimal concentrations of Heptakis-6-sulfato-β-cyclodextrin (HSβCD) for the chiral separation of various benzodiazepines scielo.org.mx.

Quantum Chemical Analysis of Molecular Interactions

Quantum chemical methods provide a deeper understanding of the electronic structure and the nature of intermolecular forces that dictate stereoselective interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It has been applied to study the conformational possibilities of lorazepam. After minimizing the molecular energy, six stable conformations were identified for lorazepam scielo.org.mx. DFT calculations are crucial for optimizing the molecular geometry and understanding the electronic properties that influence molecular interactions derpharmachemica.comscirp.org.

DFT is also used to analyze the interactions between lorazepam and other molecules, such as adulterants or diluents found in forensic samples mdpi.com. By comparing experimental and theoretical infrared (IR) spectra, DFT can help attribute spectral changes to specific intermolecular interactions, such as those between lorazepam monomers mdpi.com. Furthermore, DFT calculations, particularly when combined with dispersion corrections (e.g., B3LYP/6-31G(d,p)-D3), have been shown to be highly accurate in predicting the geometry and complexation energy of host-guest systems involving cyclodextrins mdpi.com. The analysis of frontier molecular orbitals (HOMO-LUMO gap) through DFT helps in understanding the chemical reactivity of the molecule nih.goveurjchem.com.

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the electron density to define chemical bonding and structure wikipedia.org. This theory is particularly useful for characterizing non-covalent interactions, which are fundamental to chiral recognition.

QTAIM has been employed to examine the stabilization interactions in systems containing lorazepam mdpi.com. For instance, it was used to analyze the hydrogen bonds and other weak interactions between lorazepam and common diluents like glucose and lactose. The analysis identifies bond critical points (BCPs) and bond paths between atoms, providing a quantitative description of the interaction strength mdpi.commdpi.com. This method allows for the detailed characterization of the forces driving the formation of the most stable structures between lorazepam and its binding partners mdpi.com.

Molecular Dynamics Simulations for Understanding Stereoselective Binding

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the binding process between a chiral molecule and a selector. These simulations have been essential in understanding the chiral recognition of lorazepam by molecular micelles, such as poly-(sodium undecyl-(L)-leucine-valine) or poly(SULV) nih.gov.

The simulations revealed that (S)-lorazepam interacts more strongly with the poly(SULV) micelle than (R)-lorazepam, as indicated by a more negative average binding free energy. This compound showed the lowest binding free energies in two distinct binding pockets of the micelle nih.gov. The orientation of the enantiomers within these pockets was found to be a key factor in stereoselectivity. For instance, the aromatic rings of this compound maintained a nearly constant solvent-accessible surface area (SASA) throughout the simulation, indicating a stable orientation, whereas the (R)-enantiomer showed more conformational variability nih.gov.

| Enantiomer | Binding Pocket | Binding Free Energy (kJ∙mol⁻¹) | Fractional Occupancy (fᵢ) |

| This compound | 1 | -63.93 | 0.21 |

| This compound | 2 | -67.03 | 0.70 |

| (R)-Lorazepam | 1 | -60.88 | 0.93 |

Table 2: Binding free energies and fractional occupancies for lorazepam enantiomers in the binding pockets of poly(SULV) molecular micelles, as determined by Molecular Dynamics simulations nih.gov.

Emerging Research Avenues and Future Directions in S Lorazepam Research

Development of Novel Lorazepam Derivatives as Molecular Probes

The creation of specialized derivatives of (S)-Lorazepam is a key strategy for exploring its biological roles. These derivatives, often modified with fluorescent tags or radioisotopes, serve as molecular probes to visualize and quantify the distribution and binding of the drug in living systems.

One significant area of development is in positron emission tomography (PET) imaging. PET is a powerful, non-invasive imaging technique that uses radiolabeled molecules to map physiological processes. Researchers have successfully synthesized radiolabeled derivatives of benzodiazepines, including a lorazepam analog, for this purpose. For instance, the synthesis of (3-[¹⁸F]fluoropropyl)-lorazepam was an early example of applying ¹⁸F-fluoroalkylation techniques, which are now widely used in PET radiochemistry, to a benzodiazepine (B76468) scaffold nih.gov.

These radiolabeled probes allow for the in-vivo imaging of GABA-A receptor density and occupancy in the brain. By tracking the location and concentration of these probes, scientists can study the receptor's role in various neurological and psychiatric conditions and investigate how different drugs interact with this target. The development of such probes derived from this compound could provide more precise information on the enantiomer-specific binding to GABA-A receptors and potentially other targets throughout the body.

Future work in this area aims to create probes with improved specificity and pharmacokinetic properties, enabling clearer and more accurate imaging. These molecular tools are indispensable for both fundamental research into the GABAergic system and for the development of new, more targeted therapeutic agents nih.govnih.gov.

Table 1: Examples of Molecular Probes Based on Benzodiazepine Scaffolds

| Probe Name/Class | Imaging Technique | Target | Application/Significance | Reference |

|---|---|---|---|---|

| (3-[¹⁸F]fluoropropyl)-lorazepam | PET | GABA-A Receptor | Early application of ¹⁸F-fluoroalkylation for imaging benzodiazepine binding sites. | nih.gov |

| [¹¹C]Flumazenil | PET | GABA-A Receptor | Widely used antagonist radioligand for quantifying benzodiazepine receptor density. | nih.gov |

| [¹¹C]Diazepam | PET | GABA-A Receptor | Early agonist radiotracer used to study benzodiazepine receptor distribution. | nih.gov |

Investigation of Enantiomer-Specific Molecular Interactions in Non-CNS Biological Systems

While the effects of this compound on the CNS are well-documented, recent studies have uncovered significant molecular interactions in peripheral tissues and systems, particularly in the context of cancer biology. This research highlights that the drug's activity is not confined to GABA-A receptors and involves other receptor families, such as G-protein coupled receptors (GPCRs). Most studies utilize racemic lorazepam; however, given that the (S)-enantiomer is the more pharmacologically active and persistent form in plasma, the observed effects are largely attributable to this specific stereoisomer.

A surprising and clinically relevant finding is the ability of lorazepam to stimulate the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in the tumor microenvironment of pancreatic cancer. In cellular models, lorazepam was found to promote the expression and secretion of IL-6 from cancer-associated fibroblasts (CAFs), which are key components of the tumor stroma.

This effect was shown to be dependent on the local pH. Under the acidic conditions often found in tumor microenvironments, lorazepam significantly increases IL-6 expression. This is a critical finding, as elevated IL-6 levels are associated with tumor progression, desmoplasia (the growth of fibrous or connective tissue), and poorer survival outcomes in pancreatic cancer patients nih.govnih.govnih.govclinpgx.org. The induction of IL-6 by lorazepam represents a novel, non-CNS mechanism of action that could have important implications for the use of this medication in cancer patients nih.govnih.gov.

The mechanism underlying lorazepam-induced IL-6 production has been linked to a specific G-protein coupled receptor, GPR68, also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1). GPR68 is a proton-sensing receptor, meaning it is activated by acidic extracellular pH nih.govnih.gov.

Research has demonstrated that lorazepam acts as a positive allosteric modulator of GPR68 nih.govnih.gov. This means it doesn't activate the receptor directly but enhances its sensitivity to its natural activator, which in this case is protons (acidity). The binding of lorazepam to GPR68, particularly under acidic conditions, triggers downstream signaling pathways that lead to the increased production and secretion of IL-6 by CAFs. This signaling is GPR68-dependent, as knocking down the receptor inhibits the effect. This interaction is specific to N-unsubstituted benzodiazepines, a class to which lorazepam belongs nih.govnih.govnih.govclinpgx.org. This discovery identifies GPR68 as a novel, non-CNS target for this compound and reveals a potential pathway through which this drug may influence pathologies outside the brain, such as cancer nih.gov.

Table 2: Summary of Lorazepam's Non-CNS Molecular Interactions

| Biological System | Molecular Target | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Pancreatic Cancer Cellular Models | Cancer-Associated Fibroblasts (CAFs) | Increased IL-6 Production/Secretion | Activation of GPR68 signaling pathway under acidic conditions. | nih.govnih.govnih.govclinpgx.org |

| Heterologous Expression Systems | GPR68 (OGR1) | Positive Allosteric Modulation | Enhances receptor sensitivity to proton (acidic pH) activation. | nih.govnih.gov |

Advanced Structural Biology Approaches for Receptor-Ligand Complexes

Understanding the precise interaction between a drug and its receptor at the atomic level is fundamental to pharmacology. Advanced structural biology techniques, particularly cryogenic electron microscopy (cryo-EM), are revolutionizing our ability to visualize these interactions for complex membrane proteins like the GABA-A receptor and GPCRs.

While a specific high-resolution structure of this compound bound to its receptors has not yet been published, cryo-EM has been successfully used to determine the structures of the human α1β2γ2 GABA-A receptor—the predominant isoform in the adult brain—in complex with GABA and other benzodiazepine-site ligands like the antagonist flumazenil and the agonist diazepam nih.govresearchgate.net. These structures have been instrumental in:

Defining the architecture of the heteromeric receptor, showing how the different subunits (α, β, and γ) assemble nih.govelifesciences.org.

Precisely mapping the benzodiazepine binding site at the interface between the α and γ subunits clinpgx.orgnih.gov.

Providing a template for understanding how the binding of different ligands can lead to distinct functional outcomes (e.g., agonism vs. antagonism) nih.gov.

For GPR68, structural understanding is still in earlier stages. However, computational approaches have been employed to model the binding of lorazepam. Over 3,000 homology models of GPR68 were generated and refined to identify a putative allosteric binding site for lorazepam, which guided the discovery of new GPR68 modulators nih.gov. Furthermore, the recent determination of cryo-EM structures for related pH-sensing receptors like GPR4 and GPR65 provides a roadmap for obtaining a high-resolution structure of GPR68 pdbj.org.

Future studies employing cryo-EM to solve the structure of this compound in complex with both the GABA-A receptor and GPR68 will be crucial. Such research would provide definitive insights into the stereospecific interactions that govern its activity at both CNS and non-CNS targets, paving the way for the rational design of next-generation therapeutics with improved efficacy and specificity.

常见问题

Q. How can preclinical findings on this compound’s brain penetration be translated to humans?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。